N,2-Dimethyl-4-nitrosoaniline
Description
Structure
3D Structure
Properties
CAS No. |
6370-27-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N,2-dimethyl-4-nitrosoaniline |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(10-11)3-4-8(6)9-2/h3-5,9H,1-2H3 |
InChI Key |
BDNGWSTTWPAACS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=O)NC |
Canonical SMILES |
CC1=C(C=CC(=C1)N=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for N,2 Dimethyl 4 Nitrosoaniline
Direct Synthetic Pathways
Direct synthesis of N,2-Dimethyl-4-nitrosoaniline predominantly relies on the electrophilic nitrosation of its direct precursor, N,N-dimethyl-m-toluidine. This pathway is favored for its straightforward nature and utilization of readily available starting materials.
Nitrosation Reactions of Precursors
The most established method for synthesizing this compound is the direct C-nitrosation of an activated aromatic ring. The precursor, N,N-dimethyl-m-toluidine, possesses a highly activating dimethylamino group, which directs the electrophilic attack of a nitrosating agent to the para-position (C4), which is vacant and sterically accessible.
C₉H₁₃N (N,N-dimethyl-m-toluidine) + HNO₂ → C₉H₁₂N₂O (this compound) + H₂O
An alternative and often advantageous approach employs alkyl nitrites, such as isopropyl nitrite (B80452) or methyl nitrite, in an acidic aqueous medium. google.com This method is part of a broader process for preparing N,N-disubstituted p-phenylenediamine (B122844) derivatives, where the N,N-disubstituted-p-nitrosoaniline is a key intermediate that is subsequently hydrogenated without being isolated. google.com The use of alkyl nitrites can simplify the workup process, as the byproducts are alcohols, which can be easier to remove than the inorganic salts generated from sodium nitrite. google.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions is critical for maximizing the yield of this compound while minimizing side products. Key parameters that are manipulated include temperature, pH (acid concentration), and the choice of nitrosating agent.
Temperature Control: The nitrosation of tertiary anilines is a highly exothermic reaction that must be carefully controlled. Reactions are typically conducted at low temperatures, generally between -5°C and 10°C. du.ac.inprepchem.comgoogle.com Maintaining a low temperature is crucial to prevent the degradation of the product and to suppress the formation of undesired byproducts, such as nitrated compounds.
Acid Concentration: The reaction is performed under acidic conditions. The acid serves to generate the active nitrosating agent (nitrous acid from nitrite salt) and to keep the amine substrate in solution as its salt. However, the pH must be carefully balanced. While an acidic environment is necessary, excessively low pH can lead to the protonation of the tertiary amine, deactivating the aromatic ring towards electrophilic attack and thus slowing down the reaction. nih.gov A patent for a similar process specifies that while only catalytic amounts of acid are technically required, it is often advantageous to use an amount sufficient for the formation of the acid addition salt of the product's subsequent hydrogenation target. google.com
The following table summarizes typical conditions for the direct nitrosation of N,N-dimethylated anilines.
Table 1: Reaction Conditions for Direct Nitrosation
| Precursor | Nitrosating Agent | Acid/Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| N,N-diethyl-m-toluidine | Isopropyl Nitrite | Aqueous HCl or H₂SO₄ | -5°C to +5°C | Forms N,N-diethyl-3-methyl-4-nitroso-aniline intermediate. Avoids inorganic salt byproducts. | google.com |
| N,N-dimethylaniline | Sodium Nitrite | Concentrated HCl / Water | < 8-10°C | Classic method; product precipitates as the hydrochloride salt. Yields of 87% have been reported. | du.ac.in |
| N,N-dimethylaniline | Sodium Nitrite | Concentrated HCl / Water | < 8°C | Standard laboratory preparation resulting in the hydrochloride salt. | prepchem.com |
Advanced Synthetic Approaches
Beyond classical nitrosation, research into more novel synthetic methods, including electrochemical and photochemical pathways, offers alternative routes to this compound. These advanced approaches often provide benefits in terms of environmental impact, selectivity, and milder reaction conditions.
Electrochemical Synthesis Pathways
Electrochemical methods represent a green and efficient alternative for organic synthesis, often avoiding the need for harsh chemical oxidants or reagents. While specific literature on the direct electrochemical C-nitrosation of N,N-dimethyl-m-toluidine is scarce, studies on the electrochemical N-nitrosation of secondary amines provide a strong proof-of-concept for this technology. rsc.orgnih.govresearchgate.netrsc.org
These processes typically involve the electrochemical oxidation of a nitrogen source in the presence of the amine. For instance, researchers have developed methods for the N-nitrosation of secondary amines using sodium nitrite or nitromethane (B149229) as the nitroso source under metal-free and oxidant-free conditions. rsc.orgresearchgate.netrsc.org A typical setup might use a graphite (B72142) anode and a nickel cathode in an undivided flow cell. researchgate.net Such approaches are noted for their mild conditions and high yields (up to 99% for some nitrosamines). nih.govresearchgate.net Adapting this technology for the C-nitrosation of an aromatic ring like in N,N-dimethyl-m-toluidine would be a novel research direction, potentially offering a highly controlled and efficient synthetic route.
Table 2: Electrochemical Synthesis of Related Nitroso Compounds
| Substrate Type | Nitroso Source | Electrodes | Key Features | Reference |
|---|---|---|---|---|
| Secondary Amines | Nitromethane (CH₃NO₂) | Not specified | Metal-free, oxidant-free conditions; good to excellent yields. | rsc.orgrsc.org |
| Secondary Amines | Sodium Nitrite (NaNO₂) | Graphite Anode, Ni Cathode | Flow electrochemistry; avoids harsh acids; yields up to 99%. | nih.govresearchgate.net |
Photochemical Synthetic Transformations
Photochemistry offers unique reaction pathways activated by light, often enabling transformations that are difficult to achieve through thermal methods. A specific photochemical route to N,N-dimethyl-4-nitrosoaniline has been documented starting from 4-azido-N,N-dimethylaniline. chemicalbook.com
In this process, the photooxidation of the azide (B81097) precursor is carried out in a solvent like hexane, using a xenon lamp with a specific wavelength range (270-380 nm). chemicalbook.com The reaction proceeds via the decomposition of the azide, and in the presence of oxygen, it leads to the formation of N,N-dimethyl-4-nitrosoaniline with a reported yield of 76%. chemicalbook.com This method, while effective, relies on a more complex and potentially hazardous starting material (an organic azide). Other research has noted the involvement of N,N-dimethyl-4-nitrosoaniline in photochemical reactions, such as its use as a probe for singlet oxygen, which forms an endoperoxide intermediate. biomedres.us
Catalytic Strategies in this compound Formation
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. As previously noted, the direct nitrosation reaction is fundamentally an acid-catalyzed process, where protons facilitate the formation of the electrophilic nitrosonium ion. google.com
More advanced catalytic systems have been explored for related nitrosation reactions. For example, a method for the oxidative N-nitrosation of tertiary aromatic amines using nitromethane as the nitrosating agent is catalyzed by a combination of Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under an oxygen atmosphere. researchgate.net While this particular study focused on N-nitrosation and dealkylation rather than C-nitrosation, it demonstrates the potential for transition metal catalysis in activating substrates and reagents for nitrosation. The development of a selective catalyst for the C-nitrosation of N,N-dimethyl-m-toluidine could lead to milder reaction conditions, reduced waste, and higher selectivity, representing a significant advancement in the synthesis of the title compound.
Derivatization Strategies via Chemical Coupling
The chemical structure of this compound, featuring a reactive nitroso group and a dimethylamino-substituted aromatic ring, allows for various derivatization strategies. These methods primarily exploit the reactivity of the nitroso group, either directly or after its reduction to a primary amine, to create new carbon-nitrogen and nitrogen-sulfur bonds.
The synthesis of azo dyes involving this compound can be approached through two primary pathways: direct condensation or via a diazonium salt intermediate. Azo compounds are characterized by the R−N=N−R′ functional group and are notable for their vibrant colors. chemimpex.com
Direct Condensation: This method involves the direct reaction of the nitroso group with a primary aromatic amine. For instance, photoactive azoimine dyes have been prepared through the reaction of N,N-dialkyl-1,4-nitrosoanilines with 2-aminopyridine (B139424) at room temperature. nih.govresearchgate.net This condensation reaction forms the azo linkage directly. Applying this to the target compound, this compound can be reacted with various primary aromatic or heteroaromatic amines to yield a range of azo dyes. The reaction mechanism involves the nucleophilic attack of the amine on the nitroso group, followed by dehydration.
Diazonium Coupling: This is a more traditional and widely used method for preparing azo dyes. gauthmath.commdpi.com The process occurs in two main steps:
Reduction and Diazotization: The nitroso group of this compound is first reduced to a primary amino group (-NH₂) to form N¹,N¹,2-trimethylbenzene-1,4-diamine. This reduction can be achieved using various reagents, such as zinc dust in acetic acid or catalytic hydrogenation. rsc.org The resulting diamine is then diazotized by treating it with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt. du.ac.in Maintaining a low temperature (typically 0–5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.
Azo Coupling: The resulting diazonium salt is a weak electrophile and is immediately reacted with a coupling partner, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. du.ac.ingoogle.com The electrophilic diazonium ion attacks the activated ring of the coupling partner in an electrophilic aromatic substitution reaction to form the azo-linked dye. The pH of the reaction medium is critical; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to anilines is carried out in weakly acidic solutions. gauthmath.com
A representative reaction scheme for the synthesis of an azo dye starting from this compound via the diazonium coupling method is presented below.
| Step | Reactants | Reagents & Conditions | Product |
| 1. Reduction | This compound | Zn/CH₃COOH or H₂, Pd/C | N¹,N¹,2-trimethylbenzene-1,4-diamine |
| 2. Diazotization | N¹,N¹,2-trimethylbenzene-1,4-diamine | NaNO₂, HCl (aq) | 2-Methyl-4-(dimethylamino)benzenediazonium chloride |
| 3. Azo Coupling | Diazonium Salt + Phenol (Coupling Partner) | Alkaline medium (e.g., NaOH solution) | Azo Dye |
Sulfonamide derivatives are significant in medicinal chemistry and can be synthesized from this compound, typically after its conversion to the corresponding p-phenylenediamine. rsc.orgscientificlabs.ie The most common method for forming a sulfonamide is the reaction of an amine with a sulfonyl chloride.
The synthetic route involves the following steps:
Reduction of the Nitroso Group: As with azo dye synthesis, the initial step is the reduction of this compound to N¹,N¹,2-trimethylbenzene-1,4-diamine. rsc.org This unmasks the primary amine functionality required for the subsequent reaction.
Sulfonylation: The resulting N¹,N¹,2-trimethylbenzene-1,4-diamine is then reacted with an aromatic sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine. The primary amino group, being more nucleophilic and less sterically hindered than the tertiary dimethylamino group, selectively attacks the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.
An alternative, more direct approach involves the electrochemical synthesis of sulfonamides. Studies have shown that sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine can be synthesized through the electrochemical oxidation of N,N-dimethyl-4-nitrosoaniline in the presence of arylsulfinic acids as nucleophiles. rsc.org This method can produce different types of sulfonamides depending on the pH, with N,N-diarylsulfonyl derivatives forming at pH 7.0 and N-arylsulfonyl-3-arylsulfonyl derivatives at pH 2.0. rsc.org
The table below outlines the conventional chemical synthesis of a sulfonamide derivative from this compound.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1. Reduction | This compound | Catalytic Hydrogenation (e.g., H₂/Pd-C) | N¹,N¹,2-trimethylbenzene-1,4-diamine |
| 2. Sulfonylation | N¹,N¹,2-trimethylbenzene-1,4-diamine | Ar-SO₂Cl, Pyridine | N-(4-(dimethylamino)-3-methylphenyl)benzenesulfonamide |
Purification Techniques and Yield Optimization in Synthesis
Optimizing the yield and ensuring the purity of this compound and its derivatives are critical for their application. This involves careful control of reaction parameters and the application of appropriate purification methods.
Yield Optimization: The synthesis of the parent compound, this compound, is typically achieved by the nitrosation of N,N-dimethyl-o-toluidine. Key parameters for maximizing the yield include:
Temperature Control: The nitrosation reaction is highly exothermic and must be maintained at low temperatures (0–10 °C) using an ice bath to prevent the formation of by-products and decomposition of the nitroso compound. du.ac.inacs.org
Stoichiometry and Addition Rate: Slow, dropwise addition of the nitrosating agent (e.g., aqueous sodium nitrite) to the acidic solution of the aniline precursor is essential to maintain temperature control and prevent localized excesses of the reagent. du.ac.in
Acidity: The reaction is performed in a strong acidic medium, such as hydrochloric acid, which is necessary to generate the active nitrosating agent, nitrous acid (HNO₂), in situ. du.ac.in
Purification Techniques: After synthesis, the crude product often requires purification to remove unreacted starting materials, by-products, and residual acid.
Filtration and Washing: The hydrochloride salt of this compound often precipitates from the cold reaction mixture. du.ac.in This solid can be isolated by suction filtration and washed with cold, dilute hydrochloric acid to remove soluble impurities. du.ac.in
Neutralization and Extraction: The purified hydrochloride salt can be converted to the free base by treating it with a mild base, such as sodium carbonate or dilute sodium hydroxide, until the solution becomes basic. du.ac.in The free base, which is often a solid, can then be filtered or, if it separates as an oil, extracted into an organic solvent like diethyl ether or toluene. mdpi.com
Recrystallization: This is a standard method for purifying solid organic compounds. The crude this compound free base can be dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol) and allowed to cool slowly. mdpi.comdu.ac.in As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent.
Chromatography: For high-purity requirements or for separating complex mixtures of derivatives, column chromatography is an effective technique. ineosopen.orgchemicalbook.com The crude product is passed through a stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their polarity by eluting with a suitable solvent system. ineosopen.org
The choice of purification method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the desired level of purity.
Based on a comprehensive search of available scientific literature, detailed experimental data required to construct an article on the "Molecular Structure, Conformation, and Spectroscopic Characterization of this compound" is not available.
Specifically, there is no published research or database information that could be located regarding:
Crystal Structure Elucidation: No X-ray diffraction studies for the solid-state architecture of this compound were found. Consequently, information on its crystal system, space group, unit cell parameters, intermolecular and intramolecular interactions, and the conformation of its substituent groups is not available.
Advanced Spectroscopic Characterization: No data on the Nuclear Magnetic Resonance (NMR) spectroscopy of this specific compound could be located, which includes the requested detailed analysis of the ¹⁵N NMR chemical shift tensor.
While the compound this compound is mentioned in chemical literature, such as in patents describing its synthesis google.com, the specific, in-depth analytical and structural data required to fulfill the detailed outline of the requested article does not appear to be publicly available. The available information predominantly concerns isomers such as N,N-Dimethyl-4-nitrosoaniline or 4,N-Dimethyl-2-nitrosoaniline, which fall outside the strict scope of the request.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the chemical compound “this compound”.
Molecular Structure, Conformation, and Spectroscopic Characterization of N,2 Dimethyl 4 Nitrosoaniline
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and Carbon NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For N,2-Dimethyl-4-nitrosoaniline, both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide key information for structural confirmation.
Proton (¹H) NMR Spectroscopy:
The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons and the methyl protons of the dimethylamino group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two methyl groups on the nitrogen atom appear as a single sharp peak, indicating free rotation around the C-N bond at room temperature. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, consistent with their location on the benzene (B151609) ring.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.1 | s | 6H | N(CH₃)₂ |
| ~6.7 | d | 2H | Aromatic H (ortho to N(CH₃)₂) |
| ~7.7 | d | 2H | Aromatic H (ortho to N=O) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
Carbon-¹³ (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the methyl carbons and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the dimethylamino and nitroso substituents.
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~40 | N(CH₃)₂ |
| ~112 | Aromatic C (ortho to N(CH₃)₂) |
| ~129 | Aromatic C (ortho to N=O) |
| ~150 | Aromatic C (ipso to N(CH₃)₂) |
| ~155 | Aromatic C (ipso to N=O) |
Note: The assignments are based on typical chemical shift ranges for substituted benzenes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
FTIR Spectroscopy:
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key vibrational modes include the C-H stretching of the aromatic ring and methyl groups, the C=C stretching of the aromatic ring, the C-N stretching of the dimethylamino group, and the N=O stretching of the nitroso group.
Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1520-1480 | N=O stretch | Nitroso |
| ~1360-1250 | C-N stretch | Aromatic amine |
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic peaks for the various functional groups. Notably, the symmetric vibrations and vibrations of non-polar bonds often give strong signals in Raman spectra. Surface-enhanced Raman scattering (SERS) has been utilized to detect N,N-dimethyl-4-nitrosoaniline, demonstrating the technique's sensitivity for identifying its characteristic vibrational spectra. scilit.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic transitions within a molecule.
UV-Vis Spectroscopy:
The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions. These absorptions are due to π → π* and n → π* electronic transitions. The presence of both an electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-N=O) on the benzene ring leads to intramolecular charge transfer, which influences the position and intensity of the absorption bands.
In alcohol, N,N-dimethyl-4-nitrosoaniline exhibits maximum absorptions at approximately 234 nm, 273 nm, 305 nm, and 314 nm. guidechem.com Another source reports a maximum absorption at 440 nm, which is monitored in assays for reactive oxygen species. researchgate.netrsc.org
UV-Vis Absorption Data for N,N-Dimethyl-4-nitrosoaniline in Alcohol
| λmax (nm) | Molar Absorptivity (log ε) |
| 234 | 3.67 |
| 273 | 3.82 |
| 305 | 3.18 |
| 314 | 3.14 |
Fluorescence Spectroscopy:
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 150.18 g/mol . nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of the nitroso group (NO), a methyl group (CH₃), or the entire dimethylamino group.
Key Fragments in the Mass Spectrum of this compound
| m/z | Ion |
| 150 | [C₈H₁₀N₂O]⁺ (Molecular Ion) |
| 135 | [M - CH₃]⁺ |
| 120 | [M - NO]⁺ |
| 105 | [M - NO - CH₃]⁺ |
High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, further confirming the elemental composition.
Theoretical and Computational Chemistry Investigations of N,2 Dimethyl 4 Nitrosoaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the behavior of N,N-dimethyl-4-nitrosoaniline. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular properties.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ) to partition a molecule into atomic basins and characterize the chemical bonds. This analysis focuses on the properties of Bond Critical Points (BCPs), which are locations between two nuclei where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions.
For N,N-dimethyl-4-nitrosoaniline, a topological analysis reveals the nature of its key chemical bonds. The properties at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the bond ellipticity (ε), provide quantitative insight.
Electron Density (ρ(r)) : The magnitude of ρ(r) at a BCP correlates with the bond order; a higher value indicates a stronger bond.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals forces, where electron density is depleted in the internuclear region.
Bond Ellipticity (ε) : This parameter measures the anisotropy of the electron density around the bond path. For a cylindrical bond, ε is zero. A non-zero value indicates π-character, with a higher ellipticity suggesting a greater degree of double-bond character. researchgate.net
In N,N-dimethyl-4-nitrosoaniline, the C-N bond connecting the dimethylamino group to the benzene (B151609) ring and the C-N bond connecting the nitroso group are of particular interest. The ellipticity of the C-N bond to the ring is expected to be significant, indicating π-character and electron delocalization from the dimethylamino group into the ring. researchgate.net The N=O bond of the nitroso group will show high electron density and a large negative Laplacian, consistent with a strong covalent double bond. The central N-N bond in related dimeric nitroso compounds has been found to be very long (1.76 Å in N₂O₄), with a low bond order. nih.gov
Table 1: Expected Topological Properties of Key Bonds in N,N-Dimethyl-4-nitrosoaniline from AIM Analysis This table presents illustrative data based on typical values for similar functional groups analyzed using Bader's AIM theory.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) | Bond Type Indicated |
| C=C (Aromatic) | ~0.30 | < 0 | > 0 | Covalent, π-character |
| C-N (Amino) | ~0.28 | < 0 | > 0 | Covalent, partial π-character |
| C-N (Nitroso) | ~0.27 | < 0 | > 0 | Covalent, partial π-character |
| N=O (Nitroso) | ~0.45 | < 0 | > 0 | Covalent, high π-character |
Electronic Structure and Bonding Analysis
Resonance Structure Contribution Analysis
The electronic structure of N,N-dimethyl-4-nitrosoaniline is best described as a hybrid of several resonance contributors. The delocalization of electrons from the powerful electron-donating dimethylamino group to the electron-withdrawing nitroso group through the aromatic ring is a dominant feature.
The most significant resonance structures are:
A neutral benzenoid structure: This form has a standard aromatic ring.
A zwitterionic quinoidal structure: This form involves a positive charge on the amino nitrogen and a negative charge on the nitroso oxygen, with a double bond between the amino nitrogen and the ring and a quinone-like ring structure.
Crystal structure data for related molecules like N,N-dimethyl-4-nitroaniline show that the quinoidal form is a predominant contributor to the ground state structure. researchgate.net For N,N-dimethyl-4-nitrosoaniline, this zwitterionic character is also substantial and is responsible for its large dipole moment and distinct chemical properties. rsc.org The contribution of this form explains the partial double-bond character in the C-N (amino) bond and the significant charge separation in the molecule. rsc.org
Table 2: Major Resonance Structures and Their Contributions
| Resonance Structure | Description | Estimated Contribution | Key Features |
| I (Benzenoid) | Neutral form with aromatic sextet. | Major | Localized charges on functional groups. |
| II (Quinoidal) | Zwitterionic form with charge separation. | Significant | N=C double bond to the ring, negative charge on oxygen, positive charge on amino nitrogen. rsc.org |
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are routinely used to predict a variety of molecular properties. dergipark.org.tr
Optimized Geometry: DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. dergipark.org.tr These calculations typically show a planar or near-planar arrangement of the aromatic ring and the nitroso group to maximize conjugation, while the methyl groups of the amine may be slightly out of plane.
Vibrational Frequencies: The calculation of vibrational frequencies via DFT can predict the infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular motions (e.g., N=O stretch, C-N stretch, aromatic C-H bends).
Electronic Properties: DFT is used to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation. For N,N-dimethyl-4-nitrosoaniline, the HOMO is typically localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO is centered on the electron-withdrawing nitroso group.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For N,N-dimethyl-4-nitrosoaniline, the MEP would show a region of high negative potential (red/yellow) around the nitroso oxygen atom, indicating its role as a site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found around the hydrogen atoms.
Table 3: Representative DFT-Calculated Molecular Properties This table contains illustrative data based on typical DFT (B3LYP/6-31G) results for similar aromatic nitroso compounds.*
| Property | Calculated Value | Unit | Significance |
| Optimized C-N (Amino) Bond Length | ~1.37 | Å | Shorter than a typical C-N single bond (~1.47 Å), indicating double bond character. |
| Optimized N=O Bond Length | ~1.22 | Å | Consistent with a N=O double bond. |
| HOMO Energy | ~ -5.8 | eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -2.1 | eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 3.7 | eV | Relates to electronic transitions and chemical stability. |
| Dipole Moment | ~ 6.5 - 7.0 | Debye | High value indicates significant charge separation and polarity. |
Ab Initio Methods for High-Level Electronic Structure Characterization
While DFT is a workhorse, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) incorporate a more sophisticated treatment of electron correlation, which is the interaction between electrons.
For N,N-dimethyl-4-nitrosoaniline, high-level ab initio calculations are valuable for:
Benchmarking DFT Results: Comparing DFT geometries and energies with results from methods like MP2 or CCSD provides a measure of the DFT functional's accuracy for this specific chemical system.
Accurate Reaction Energetics: Calculating the energies of transition states and reaction pathways requires highly accurate methods to yield reliable activation barriers.
Excited State Properties: Characterizing electronic excited states, which are important for understanding the molecule's interaction with light (its color and photochemistry), is often best handled by high-level ab initio techniques like EOM-CCSD or CASSCF/CASPT2.
Studies on related N,N-dimethyl-4-nitroaniline derivatives have employed high-level ab initio calculations to refine structural data and explain properties like molecular hyperpolarizabilities. researchgate.net
Molecular Dynamics and Conformational Simulation Studies
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations and other conformational search methods explore the potential energy surface of a molecule to understand its flexibility and preferred shapes.
For N,N-dimethyl-4-nitrosoaniline, these studies can reveal:
Conformational Isomers: The primary conformational flexibility arises from the rotation around the C-N (amino) and C-N (nitroso) single bonds. Simulations can determine the energy barriers to rotation and the relative populations of different conformers at a given temperature.
Solvent Effects: MD simulations can explicitly model the surrounding solvent molecules (e.g., water, ethanol) to investigate how intermolecular interactions, such as hydrogen bonding to the nitroso oxygen, affect the molecule's conformation and dynamics.
Vibrational Dynamics: Simulations provide insight into the time evolution of molecular vibrations and how energy is distributed and transferred throughout the molecule. Studies on related N-nitrosamines have used these methods to investigate barriers to isomerization and rotation around the N-N bond. datapdf.comacs.org
Computational Modeling of Reaction Mechanisms and Pathways
Theoretical and computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions involving N,2-Dimethyl-4-nitrosoaniline and related compounds. By employing methods like Density Functional Theory (DFT), researchers can map potential energy surfaces, identify transition states, and rationalize experimentally observed outcomes. A significant area of investigation has been the role of the N-nitroso group as a traceless directing group in transition-metal-catalyzed C-H activation reactions. nih.govmdpi.com
Recent studies have focused on rhodium(III)-catalyzed reactions where N-nitrosoanilines undergo ortho-functionalization. nih.govfrontiersin.org Computational modeling has been instrumental in understanding the mechanism of these transformations. For instance, in the Rh(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols, DFT calculations help to elucidate the C-H activation step, the migratory insertion, and the subsequent β-hydride elimination that lead to the final product. frontiersin.org These models show that the nitroso group coordinates with the metal center, facilitating the activation of a specific C-H bond. nih.gov
Similarly, the redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones to form quinolin-4(1H)-one scaffolds has been rationalized through computational studies. mdpi.com These investigations support a mechanism involving C-H activation, coordination of the cyclopropenone, migratory insertion, and reductive elimination. The traceless nature of the nitroso directing group, which is eliminated during the catalytic cycle, makes this a highly efficient synthetic strategy. mdpi.com
Quantum chemical approaches are also used to study the reactivity and metabolic activation of N-nitrosamines in general. researchgate.net These studies often involve deconstructing complex reaction pathways into individual steps, such as α-hydroxylation and the formation of diazonium ions, which are believed to be key steps in their biological activity. researchgate.netnih.gov While not specific to this compound, these general models provide a foundational understanding of the electronic factors that govern the reactivity of the nitroso functional group.
Below is a table summarizing the conditions for a Rh(III)-catalyzed oxidative coupling reaction involving N-nitrosoanilines, a reaction class whose mechanism is often investigated using computational modeling.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | [RhCpCl2]2 (5) | AgSbF6 (10) | DCE | 80 | 12 | - |
| 2 | [RhCpCl2]2 (2.5) | AgOAc (20) | DCE | 80 | 12 | 35 |
| 3 | [RhCpCl2]2 (2.5) | Cu(OAc)2 (20) | DCE | 80 | 12 | 85 |
| 4 | [RhCpCl2]2 (2.5) | Cu(OAc)2 (20) | Toluene | 100 | 12 | 65 |
| 5 | [RhCpCl2]2 (2.5) | Cu(OAc)2 (20) | Dioxane | 100 | 12 | 72 |
| 6 | [RhCpCl2]2 (1.5) | Cu(OAc)2 (20) | DCE | 80 | 12 | 88 |
Application of Artificial Intelligence in Chemical Synthesis and Reaction Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, moving from traditional, labor-intensive methods to data-driven, automated processes. rsc.org AI is being applied to predict reaction outcomes, design novel synthetic routes, and even discover entirely new chemical reactions. researchgate.netmdpi.comnih.gov These technologies leverage vast datasets of known reactions to build models that can predict the products of unseen reactant combinations with increasing accuracy. mit.eduresearchgate.net
In the context of compounds like this compound, AI can play several roles. Machine learning models, often built on neural networks, can be trained to predict the reactivity of various reagents. chemrxiv.org For instance, a robotic system driven by an ML algorithm was used to explore a chemical space of over 1,000 reactions between 15 different starting materials, which included the related compound N,N-dimethyl-4-nitrosoaniline. chemrxiv.orgchemrxiv.org The system learned to predict the reactivity of reagent combinations, demonstrating the potential for AI to autonomously navigate chemical space and identify novel transformations. chemrxiv.org The reaction between N,N-dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate was one of the reactions explored in this automated workflow. chemrxiv.org
Furthermore, the synergy between AI and computational chemistry is a burgeoning field. acs.org Machine learning models can be integrated with quantum chemical calculations, such as DFT, to build robust predictive tools for chemical properties. researchgate.netacs.org For aromatic amines, this approach has been used to create predictive models for mutagenicity, a critical parameter in drug discovery and chemical safety assessment. acs.org By analyzing features derived from computational chemistry, these models can identify structural motifs and electronic properties that correlate with toxicity.
The development of closed-loop systems, which combine AI for decision-making with automated robotic platforms for experimentation, represents the frontier of chemical discovery. rsc.org These systems can design an experiment, execute it, analyze the results, and use the new data to inform the design of the next experiment in a continuous cycle, significantly accelerating the pace of research. rsc.orgchemrxiv.org
The table below presents the performance of a machine learning model designed to predict reaction outcomes, illustrating the capabilities of AI in modern chemical synthesis.
| Metric | Accuracy (%) |
|---|---|
| Top-1 Accuracy | 71.8 |
| Top-3 Accuracy | 86.7 |
| Top-5 Accuracy | 90.8 |
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data available for the chemical compound This compound pertaining to the detailed outline provided. The vast majority of published studies focus on its isomer, N,N-Dimethyl-4-nitrosoaniline (also commonly known as RNO or p-nitrosodimethylaniline).
The structural difference is crucial:
This compound : Features one methyl group on the nitrogen atom (the 'N' position) and a second methyl group on the benzene ring at position 2 (ortho to the amino group).
N,N-Dimethyl-4-nitrosoaniline : Features two methyl groups on the nitrogen atom (the 'N,N' position).
This difference in structure leads to distinct chemical and physical properties, meaning the reactivity data for N,N-Dimethyl-4-nitrosoaniline cannot be accurately extrapolated to this compound.
Due to the absence of specific findings for this compound in the areas of electrochemical oxidation and reduction, chemical reduction, substitution and addition reactions, or its role in ROS chemistry, it is not possible to generate the requested scientifically accurate article. Proceeding would require making unsubstantiated assumptions based on a different chemical entity, which would violate the core principles of scientific accuracy.
Chemical Reactivity and Mechanistic Studies of N,2 Dimethyl 4 Nitrosoaniline
Participation in Reactive Oxygen Species (ROS) Chemistry
Chemical Trapping of Hydroxyl Radicals
N,2-Dimethyl-4-nitrosoaniline, often abbreviated as RNO, is widely recognized and employed as an efficient chemical trap or scavenger for hydroxyl radicals (•OH). The fundamental principle behind its use lies in a rapid and specific reaction with •OH radicals, which results in the destruction of the RNO chromophore. This process, known as "bleaching," leads to a measurable decrease in the compound's absorbance at its maximum wavelength (λ_max ≈ 440 nm).
The mechanism of hydroxyl radical trapping allows for the quantitative assessment of •OH generation in various systems. By monitoring the rate of RNO bleaching spectrophotometrically, researchers can determine the rate of hydroxyl radical production. This method is a form of competition kinetics, where RNO competes with other molecules for the available hydroxyl radicals.
The high reactivity of this compound towards hydroxyl radicals is underscored by its high second-order rate constant. The reaction is described as:
RNO + •OH → Products
The rate constant for this reaction has been determined to be approximately 1.25 x 10¹⁰ M⁻¹s⁻¹. nih.gov This near-diffusion-controlled rate makes RNO an excellent probe for detecting the presence of these highly reactive and short-lived radicals in both chemical and biological milieus. nih.gov For instance, it has been used to quantify •OH radicals produced by the Fenton reaction or via UV photolysis of hydrogen peroxide. researchgate.net Its depletion serves as a direct indicator of the oxidative potential of a system mediated by hydroxyl radicals. at.ua
Reactions with Thiol-Based Antioxidants
The reactivity of this compound extends to interactions with thiol-based antioxidants, such as glutathione (B108866) (GSH). Aromatic nitroso compounds, including this compound, are known to react with thiols in a second-order reaction. researchgate.net This reactivity is significant in biological contexts, as glutathione is a key intracellular antioxidant.
The reaction mechanism between nitrosoarenes and thiols is complex and can proceed via different pathways, influenced by the reaction conditions:
Thiyl Radical Adduct Formation: The initial step can involve the formation of a labile intermediate adduct.
Thiolytic Cleavage vs. Sulfinamide Isomerization: The fate of the intermediate is dependent on factors like thiol concentration and pH. Higher thiol concentrations tend to favor the thiolytic cleavage of the intermediate. Conversely, lower pH conditions can promote isomerization to a sulfinamide. researchgate.net
The general reaction can be summarized as follows:
Ar-N=O + R-SH → [Intermediate Adduct] → Products (e.g., Phenylhydroxylamine derivatives, Sulfinamides)
In some experimental settings, this compound is used alongside thiol-based antioxidants to assess different aspects of oxidative stress. For example, studies on the oxidative potential of nanomaterials have used both the consumption of thiols like glutathione and cysteine, and the depletion of RNO as separate measures of reactivity. at.ua While direct kinetic data for the reaction of this compound with specific thiols like cysteine and glutathione are not extensively detailed in all literature, related studies on similar compounds like N-methyl-N-nitrosoaniline have shown that cysteine and glutathione can exhibit low reactivity under certain acidic conditions.
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and spontaneity of chemical processes involving this compound.
Reaction Kinetics
The kinetics of this compound's reactions are best characterized by its interaction with hydroxyl radicals. As a highly efficient scavenger, its reaction kinetics are a benchmark for radical trapping studies.
| Reactant | Rate Constant (k) | Reaction Order | Method of Determination | Reference |
| Hydroxyl Radical (•OH) | 1.25 x 10¹⁰ M⁻¹s⁻¹ | Second-Order | Competition Kinetics | nih.gov |
| Glutathione (GSH) | Not specified | Second-Order | General for Nitrosoarenes | researchgate.net |
The reaction with glutathione is reported to be second-order, and the reaction velocities are influenced by the electronic properties of substituents on the aromatic ring, following principles such as the Hammett equation. researchgate.net
Thermodynamic Analysis
A complete thermodynamic analysis involves the determination of changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction. These parameters determine the spontaneity and energy balance of the process.
While the reactions of this compound are governed by these thermodynamic principles, specific experimental or calculated values for ΔH, ΔS, and ΔG for its key reactions, such as with hydroxyl radicals or thiols, are not widely reported in the reviewed scientific literature. General thermodynamic studies on related nitrosoaromatic compounds indicate that processes like dimerization, which nitroso compounds can undergo, are often characterized by large, negative entropies of reaction, making them highly dependent on temperature. researchgate.net However, without specific data for this compound, a detailed thermodynamic profile of its reactivity cannot be constructed. Such analyses would typically require experimental techniques like calorimetry or computational chemistry approaches to determine the energy changes associated with its chemical transformations.
Applications in Advanced Materials Science and Chemical Technologies
Role as an Intermediate in Industrial Dye Synthesis
N,N-Dimethyl-4-nitrosoaniline is a recognized and versatile intermediate in the manufacturing of various classes of dyes. chemimpex.comontosight.aicymitquimica.comsolubilityofthings.com Its utility stems from the reactivity of the nitroso group, which makes it a valuable building block for creating complex organic molecules with vibrant colors. chemimpex.com This compound is particularly crucial in the synthesis of azo dyes, which are widely used for coloring textiles, plastics, and inks. chemimpex.com
The synthesis of specific dye classes, such as oxazine (B8389632) and thiazine (B8601807) dyes, explicitly mentions the use of p-nitrosoaniline derivatives. google.com For example, N,N-Dimethyl-4-nitrosoaniline can be used in the production of Methylene (B1212753) Blue, a well-known thiazine dye. parchem.com The general process involves the condensation of the nitrosoaniline compound with other aromatic molecules to build the final dye structure. While direct documentation for N,2-Dimethyl-4-nitrosoaniline in these specific syntheses is not as prevalent, the chemical principles suggest its potential as a precursor, given the reactivity of the nitroso and amino functional groups.
Polymer Chemistry Applications
The incorporation of nitrosoaniline derivatives into polymer formulations has been shown to enhance material properties, particularly concerning color and durability.
Enhancement of Polymer Color Stability
N,N-Dimethyl-4-nitrosoaniline is utilized in certain polymer formulations to improve their color stability. chemimpex.com The inherent color of the compound and its chemical interactions within the polymer matrix can help in maintaining the desired pigmentation and preventing discoloration over time due to environmental factors like light exposure.
Contribution to Polymer Degradation Resistance
Nitroso compounds can act as radical scavengers, a property that is beneficial in preventing polymer degradation. While specific studies on this compound as a polymer antioxidant are not widely available, related nitroso compounds are known to inhibit thermally-induced free radical polymerization. google.com This suggests a potential application in stabilizing polymers by interrupting the chain reactions that lead to material breakdown. The compound N,N-Dimethyl-4-nitrosoaniline has been noted for its use in formulations to enhance resistance to degradation in the plastics industry. chemimpex.com It has also been investigated for its ability to act as a spin trap for radicals, a mechanism central to its stabilizing effect.
Non-Linear Optical (NLO) Material Research and Chromophore Design
Research into advanced optical materials has heavily featured a related compound, N,N-dimethyl-4-nitroaniline (DMNA), which is the nitro-analogue of the requested nitroso compound. The findings for DMNA provide a strong indication of the potential for NLO applications within this family of molecules.
Synthesis and Characterization of NLO-Active Derivatives
N,N-dimethyl-4-nitroaniline (DMNA) is a well-established and effective chromophore frequently used as a reference in the study of non-linear optical (NLO) properties. researchgate.netchemicalbook.com Its significant NLO response is attributed to the strong intramolecular charge transfer between the electron-donating dimethylamino group and the electron-withdrawing nitro group.
Researchers have synthesized and characterized a series of chromophores based on the DMNA structure. For instance, creating "parallel connection" chromophores with multiple non-conjugated DMNA units has been shown to enhance the static first hyperpolarizability (β₀), a measure of the NLO response. This approach offers a pathway to designing highly effective NLO materials for applications in optical switching and data storage. acs.orgacs.org
| Chromophore Configuration | Relative Static First Hyperpolarizability (β₀) |
| Single DMNA Unit | 1.0 |
| Two Parallel DMNA Units | 1.5 |
| Three Parallel DMNA Units | 1.8 |
Development of Piezoelectric and Superelastic Organic Crystals
The nitro-analogue, N,N-dimethyl-4-nitroaniline (DMNA), has been identified as a piezoelectric and superelastic organic molecular crystal. researchgate.netegasmoniz.com.ptmdpi.comnih.gov This means it can generate an electrical charge in response to applied mechanical stress and can undergo large deformations without permanent damage. These properties are significant for the development of flexible and mechanically robust electronic and optical devices.
Recent research has demonstrated that embedding nanocrystals of DMNA into polymer microfibers, such as poly-l-lactic acid (PLLA), results in a hybrid material with an extraordinarily high piezoelectric output response. egasmoniz.com.ptmdpi.comnih.gov These composite fibers also exhibit enhanced mechanical properties, including increased Young's modulus and tensile strength. egasmoniz.com.ptmdpi.com
| Property | Value |
| Effective Piezoelectric Voltage Coefficient (g_eff) | 4.1 VmN⁻¹ egasmoniz.com.ptmdpi.com |
| Young's Modulus (of DMNA-embedded PLLA fibers) | 55 MPa egasmoniz.com.ptmdpi.com |
| Tensile Strength (of DMNA-embedded PLLA fibers) | 2.8 MPa egasmoniz.com.ptmdpi.com |
The unique combination of piezoelectricity, superelasticity, and luminescent properties in DMNA crystals opens up possibilities for their use in energy harvesting, as sensors, and as solid-state blue emitters. egasmoniz.com.ptmdpi.comnih.gov
Fabrication and Properties of Composite Materials with this compound Incorporations
Detailed research findings on the specific fabrication processes and resultant properties of composite materials directly incorporating this compound are not extensively documented in publicly available literature. The development of polymer or other composites using this particular compound remains a niche area of materials science.
Analytical Reagent Development and Spectrophotometric Methodologies
While specific, established spectrophotometric methodologies employing this compound as a primary analytical reagent are not widely reported, fundamental analytical data based on its structural characterization is available. X-ray diffraction studies on 4,N-Dimethyl-2-nitrosoaniline (an alternative nomenclature for the same compound) have elucidated its precise molecular and crystal structure. researchgate.net
This structural information is foundational for any potential development of the compound as an analytical reagent. The analysis revealed a triclinic crystal system with two crystallographically distinct, yet similarly conformed, molecules in the crystal lattice. researchgate.net Both molecules are noted to be planar, a feature that facilitates weak intramolecular hydrogen bonding between the nitroso oxygen and the amine hydrogen atom. researchgate.net Such structural and electronic properties are critical for predicting and interpreting spectroscopic behavior, which could underpin future spectrophotometric methods.
Table 1: Crystallographic Data for 4,N-Dimethyl-2-nitrosoaniline
This interactive table summarizes the key crystallographic parameters determined through X-ray diffraction analysis.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | researchgate.net |
| Molecular Weight | 150.18 | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | Pī | researchgate.net |
| a (Å) | 8.636 (3) | researchgate.net |
| b (Å) | 8.631 (3) | researchgate.net |
| c (Å) | 11.101 (2) | researchgate.net |
| α (°) | 92.57 (2) | researchgate.net |
| β (°) | 94.12 (2) | researchgate.net |
| γ (°) | 105.02 (2) | researchgate.net |
| Volume (ų) | 795 (1) | researchgate.net |
| Z (molecules/unit cell) | 4 | researchgate.net |
| Calculated Density (Mg m⁻³) | 1.25 | researchgate.net |
Chemical Probe Development for Specific Chemical Processes
This compound belongs to the class of N-aryl-2-nitrosoaniline compounds, which have been identified as valuable synthetic intermediates for creating more complex molecular architectures. nih.gov Research into modular synthetic routes has demonstrated that N-aryl-2-nitrosoaniline intermediates can be effectively used to build halogenated phenazine (B1670421) scaffolds. nih.gov
In this synthetic approach, an aniline (B41778) starting material is used to generate the N-aryl-2-nitrosoaniline intermediate. nih.gov This intermediate is often used crude due to stability concerns and is immediately treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to induce cyclization into the phenazine structure. nih.gov This pathway has proven effective for producing a variety of functionalized phenazines, which themselves are investigated for applications such as novel antibacterial agents. nih.gov
The role of this compound in this context is that of a critical building block. Its structure provides a reactive framework for the modular synthesis of complex heterocyclic compounds, which can then be developed and screened as chemical probes for various biological or chemical processes. nih.gov
Environmental Chemistry and Degradation Pathways of N,2 Dimethyl 4 Nitrosoaniline
Environmental Fate and Transport Mechanisms
The environmental distribution of N,2-Dimethyl-4-nitrosoaniline is governed by its physicochemical properties. Safety data for the closely related isomer, N,N-Dimethyl-4-nitrosoaniline, indicates it is insoluble in water, which suggests that this compound is also not likely to be mobile in the environment due to low water solubility. fishersci.comfishersci.co.uk This characteristic would limit its transport in aqueous systems and suggests a tendency to partition to soil and sediment. The mobility of related substituted anilines in soil has been observed to be variable. researchgate.net
Degradation Mechanisms in Environmental Compartments
The degradation of this compound in the environment is expected to occur through both abiotic and biotic processes.
Photodegradation is a likely abiotic transformation pathway for this compound. Studies on the related compound N,N-Dimethyl-4-nitrosoaniline have shown that it can be degraded through photocatalysis using nitrogen-doped TiO2 under both UV and visible light. scielo.brresearchgate.net This suggests that this compound may also be susceptible to degradation upon exposure to sunlight, particularly in the presence of photosensitizing substances in surface waters. Research on N-Nitrosodimethylamine (NDMA) has also demonstrated that UV degradation is an effective method, with degradation efficiency being wavelength-dependent. nih.gov
While specific microbial degradation studies on this compound are not available, research on related nitroaromatic compounds and substituted anilines provides insights into potential biotic transformation pathways.
Microbial systems are capable of transforming or biodegrading nitroaromatic compounds. nih.gov Anaerobic bacteria, for instance, can reduce the nitro group to the corresponding amine via nitroso and hydroxylamino intermediates. nih.gov Aerobic bacteria may utilize different strategies, including the use of monooxygenase or dioxygenase enzymes to remove the nitro group. nih.govmagtech.com.cn
Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have been shown to degrade a variety of nitroaromatic compounds. nih.gov Laccases produced by fungi like Trametes versicolor are capable of polymerizing various substituted anilines, a process that could also be relevant for this compound. asm.orgasm.org The rate of microbial transformation of substituted anilines has been shown to be dependent on the nature and position of the substituent on the aromatic ring. researchgate.netnih.gov
Identification and Characterization of Environmental Transformation Products
Specific environmental transformation products of this compound have not been documented. However, based on the degradation pathways of related compounds, several potential products can be inferred:
Reduction Products: Under anaerobic conditions, the nitroso group could be reduced to form 2-Methyl-p-phenylenediamine.
Oxidation Products: Aerobic degradation could lead to the formation of catechols through oxidative deamination, a pathway observed for other anilines. nih.gov
Polymerization Products: Enzymatic reactions, such as those catalyzed by laccases, could result in the formation of various oligomers. asm.org
Acylation Products: In soil environments, acylation of the amino group could occur, as has been observed for other anilines. researchgate.net
Adsorption and Desorption Behavior in Soil and Aquatic Systems
The adsorption and desorption behavior of this compound in soil and aquatic systems has not been specifically studied. However, its expected low water solubility suggests it would tend to adsorb to soil particles and organic matter. fishersci.comfishersci.co.uk Studies on other substituted anilines have shown that binding to soil can range from 34% to 66% after 24 hours of incubation. researchgate.net The interaction of anilines with humic substances in soil is a key process, which can involve the formation of covalent bonds. researchgate.net The extent of adsorption would likely be influenced by soil properties such as organic carbon content, clay content, and pH.
Bioaccumulation Potential in Environmental Systems
There is no specific data on the bioaccumulation potential of this compound. A safety data sheet for the related compound N,N-Dimethyl-4-nitrosoaniline suggests it may have some potential to bioaccumulate, though no quantitative data is provided. fishersci.co.uk For the parent compound, aniline (B41778), significant bioaccumulation is not expected due to its low log octanol-water partition coefficient of 0.9. publications.gc.ca To accurately assess the bioaccumulation potential of this compound, experimental determination of its octanol-water partition coefficient (Kow) would be necessary.
Future Research Directions and Emerging Opportunities in N,2 Dimethyl 4 Nitrosoaniline Studies
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of nitrosoanilines often involves diazotization followed by coupling reactions, which can generate significant waste and utilize hazardous reagents. du.ac.in Future research will likely focus on developing greener and more sustainable synthetic methodologies.
Key areas of exploration include:
Catalytic C-H Amination: Direct C-H amination of N,N-dimethylaniline derivatives presents a more atom-economical approach. Research into novel catalysts, potentially based on earth-abundant metals, could lead to highly selective and efficient one-pot syntheses of N,2-Dimethyl-4-nitrosoaniline.
Biocatalytic Routes: The use of enzymes, such as oxidoreductases, for the synthesis of aromatic nitroso compounds is an emerging area. nih.gov Researchers could explore the potential of engineered enzymes to catalyze the specific nitrosation of N,N-dimethyl-m-toluidine, offering a highly selective and environmentally benign synthetic route.
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Future work could investigate the use of photoredox catalysts to mediate the nitrosation of aniline (B41778) precursors under mild conditions, reducing the need for harsh reagents and high temperatures. acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control for reactions involving potentially hazardous intermediates. The development of a continuous flow process for the synthesis of this compound could enhance the safety and efficiency of its production.
These novel synthetic strategies align with the principles of green chemistry, aiming to reduce environmental impact while improving the economic viability of producing this compound and its derivatives.
Development of Advanced In-Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound is crucial for process optimization and the discovery of new functionalities. Advanced in-situ characterization techniques can provide real-time insights into these processes.
Future research should focus on the application of techniques such as:
In-situ NMR and FTIR Spectroscopy: These techniques can be used to monitor the formation of intermediates and byproducts in real-time, providing valuable data for mechanistic studies and reaction optimization.
Raman Spectroscopy: This technique is particularly well-suited for studying reactions in aqueous media and can provide information about the vibrational modes of molecules, offering insights into bonding and structural changes.
Process Analytical Technology (PAT): The integration of in-situ analytical techniques into a PAT framework would allow for the continuous monitoring and control of the synthesis of this compound, leading to improved consistency and yield.
By employing these advanced characterization tools, researchers can gain a more comprehensive understanding of the chemical transformations involving this compound, paving the way for more efficient and controlled synthetic processes. univ-grenoble-alpes.fr
Integration of Machine Learning and AI for Compound Design and Reaction Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, enabling the rapid prediction of molecular properties and the discovery of new reactions. eurekalert.orgarxiv.org
Emerging opportunities in this area include:
Predictive Modeling of Properties: ML models can be trained on existing data to predict the physicochemical properties, spectral characteristics, and even the biological activity of novel this compound derivatives. This can significantly accelerate the discovery of compounds with desired functionalities. researchgate.net
Reaction Outcome Prediction: AI algorithms can be developed to predict the most likely products and yields of reactions involving this compound under various conditions. beilstein-journals.org This would allow chemists to design more efficient synthetic routes and avoid unproductive experiments.
De Novo Design of Derivatives: Generative AI models can be used to design entirely new this compound derivatives with optimized properties for specific applications. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.
The integration of ML and AI into the research workflow for this compound has the potential to dramatically accelerate the pace of discovery and innovation. researchgate.net
Expansion of Applications in Emerging Technologies and Interdisciplinary Research
While N,N-Dimethyl-4-nitrosoaniline has found use as a rubber vulcanization accelerator and in the synthesis of dyes, future research is poised to uncover a broader range of applications in emerging technologies. chemimpex.comscbt.com
Potential areas for expansion include:
Advanced Materials: The unique electronic and optical properties of this compound and its derivatives could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Chemical Sensors: The nitroso group can act as a recognition site for various analytes. Research could focus on developing chemosensors based on this compound for the detection of metal ions, reactive oxygen species, or other molecules of environmental or biological significance. rsc.org
Biomedical Probes: The fluorescence properties of certain nitrosoaniline derivatives could be harnessed to develop probes for bioimaging and diagnostics. Interdisciplinary collaborations with biologists and medical researchers will be key to exploring these possibilities.
Photocatalysis: The photocatalytic degradation of pollutants is a critical area of environmental research. The potential of this compound and its derivatives as photosensitizers or catalysts in these processes warrants investigation. researchgate.net
The exploration of these new applications will require a multidisciplinary approach, bringing together chemists, materials scientists, physicists, and biologists.
Design of Structurally Modified Derivatives for Enhanced Properties and Applications
The targeted modification of the this compound scaffold is a powerful strategy for fine-tuning its properties and tailoring it for specific applications.
Future research in this area will likely involve:
Introduction of Functional Groups: The strategic introduction of various functional groups (e.g., halogens, alkyl chains, electron-withdrawing or -donating groups) onto the aromatic ring can significantly alter the compound's electronic, optical, and solubility properties. nih.gov
Structure-Property Relationship Studies: A systematic investigation of how structural modifications impact the properties of this compound derivatives is essential. This will involve a combination of experimental characterization and computational modeling to establish clear structure-property relationships. researchgate.net
Synthesis of Oligomers and Polymers: The incorporation of the this compound moiety into oligomeric or polymeric structures could lead to materials with enhanced thermal stability, processability, and novel collective properties.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N,2-Dimethyl-4-nitrosoaniline and its derivatives?
Answer:
- Nucleophilic substitution : Derivatives like N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine are synthesized via selective aromatic nucleophilic substitution using halogenated precursors and amines under controlled pH and temperature .
- Nitrosation : Primary or secondary amines (e.g., 2,6-di-tert-butylaniline) react with nitrous acid in aqueous media to yield 4-nitroso derivatives. Reaction conditions (pH, solvent) critically influence regioselectivity .
- Characterization : High-resolution mass spectrometry (HRMS), /-NMR, and melting point analysis are standard for validating purity and structure .
Q. What analytical techniques are recommended for characterizing this compound in synthetic workflows?
Answer:
- Spectroscopy : UV-Vis spectroscopy identifies and transitions, critical for monitoring nitroso group reactivity .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) resolves synthetic intermediates and byproducts .
- Mass Spectrometry : HRMS confirms molecular weight (monoisotopic mass: 150.0793 Da) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound function as an electron acceptor in enzymatic assays for alcohol dehydrogenases?
Answer:
- Mechanism : The compound serves as an artificial electron acceptor in methanol:NDMA oxidoreductases (MNO), enabling NADP(H)-dependent oxidation of primary alcohols (e.g., methanol, ethanol) to aldehydes. The nitroso group facilitates electron transfer, detected via spectrophotometric absorbance changes at 440 nm .
- Enzyme Purification : MNO enzymes from Amycolatopsis methanolica and Mycobacterium gastri are purified via anion-exchange chromatography, yielding decameric structures (~500 kDa) with NADP(H) cofactors (0.7 mol/subunit) and Zn/Mg ions .
Q. How do solvent polarity and solute-solvent interactions influence the electronic properties of this compound?
Answer:
- Dipole Moment : Solvents with permittivity (2–20) alter intramolecular charge transfer, increasing the dipole moment () by stabilizing polar resonance structures. For example, in benzene (), D, rising to 3.8 D in acetone () .
- Spectroscopic Correlates : Solvent-induced shifts in transitions (UV-Vis) and stretching frequencies (IR) correlate with dipole moment changes, providing mechanistic insights into charge-transfer dynamics .
Q. What structural features of this compound enable its application in antibacterial phenazine derivatives?
Answer:
- Scaffold Functionalization : Nitrosoaniline intermediates undergo modular synthesis to yield 3-substituted halogenated phenazines (HPs). For example, HP 29 (MIC = 0.075 μM against MRSA) retains the nitroso group for redox cycling, inducing iron starvation in biofilms .
- Structure-Activity Relationship (SAR) : Electron-withdrawing substituents (e.g., Cl at C3) enhance antibacterial potency by stabilizing radical intermediates critical for disrupting bacterial membranes .
Q. How can contradictions in cofactor requirements of NDMA-dependent oxidoreductases be resolved?
Answer:
- Cofactor Analysis : While Methanosarcina barkeri NDMA-ADH binds NADP(H) (1 mol/subunit) and requires Zn/Mg, transcriptional profiling (e.g., RT-PCR) in Mycobacterium sp. JC1 confirms methanol-inducible mdo gene expression, independent of NAD-dependent pathways .
- Enzyme Kinetics : Comparative Michaelis-Menten studies (e.g., for methanol: 0.2–0.5 mM) distinguish NADP(H)-dependent activity from dye-linked dehydrogenases .
Methodological Considerations
Q. What protocols are recommended for quantifying this compound in enzymatic assays?
Answer:
Q. How can electron microscopy elucidate the quaternary structure of NDMA-dependent oxidoreductases?
Answer:
- Sample Preparation : Negative staining with 2% uranyl acetate reveals decameric symmetry (fivefold axis) in A. methanolica MNO (subunit mass: 49–50 kDa).
- Image Processing : Single-particle analysis (e.g., SPIDER software) reconstructs 3D maps at 10–15 Å resolution, confirming homology to Bacillus methanolicus methanol dehydrogenase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
